Lithium 2-hydroxybutanoate

Description

BenchChem offers high-quality Lithium 2-hydroxybutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium 2-hydroxybutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

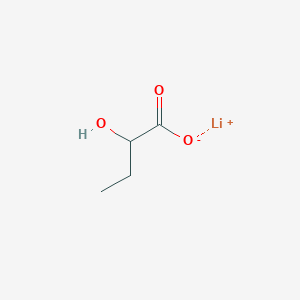

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Li/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILZBARDXHWUSX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCC(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635755 | |

| Record name | Lithium 2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381716-41-2 | |

| Record name | Lithium 2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Lithium 2-hydroxybutanoate

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Lithium 2-hydroxybutanoate. Intended for researchers and professionals in chemical synthesis and drug development, this document outlines a robust and reproducible methodology. The primary synthesis route detailed is the direct acid-base neutralization of 2-hydroxybutanoic acid with lithium hydroxide. The guide emphasizes the rationale behind procedural steps, ensuring a deep understanding of the reaction dynamics. Furthermore, it establishes a full suite of analytical techniques for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document serves as a self-contained protocol, grounded in established chemical principles, to empower researchers in the successful preparation and validation of Lithium 2-hydroxybutanoate.

Introduction

2-Hydroxybutanoic acid, also known as α-hydroxybutyric acid, is a chiral carboxylic acid of interest in metabolic studies and as a versatile building block in organic synthesis.[1][2] Its salts, particularly the lithium salt, Lithium 2-hydroxybutanoate, are valuable intermediates. The presence of both a hydroxyl and a carboxylate group makes it a functionalized precursor for more complex molecules, including pharmaceutical agents and specialty polymers.[3][4]

The synthesis of carboxylate salts is a fundamental organic transformation, typically achieved through the reaction of a carboxylic acid with a suitable base.[5] This guide focuses on the direct neutralization method due to its high atom economy, straightforward procedure, and quantitative yield. The subsequent characterization is crucial for confirming the successful formation of the salt and for determining its purity, which is paramount for any downstream application, especially in drug development.

Synthesis of Lithium 2-hydroxybutanoate via Direct Neutralization

The most efficient and direct pathway to synthesize Lithium 2-hydroxybutanoate is the acid-base neutralization reaction between 2-hydroxybutanoic acid and a lithium base. Lithium hydroxide (LiOH) is the preferred base for this protocol due to its high reactivity and the straightforward formation of water as the sole byproduct, simplifying purification.[6][7]

Causality and Experimental Design

The core of this synthesis is the proton transfer from the acidic carboxylic acid group of 2-hydroxybutanoic acid to the hydroxide ion from LiOH. This exothermic reaction is typically performed in a polar solvent, such as water or ethanol, to ensure the solubility of both the organic acid and the inorganic base. The reaction proceeds stoichiometrically (1:1 molar ratio). Using a slight excess of the carboxylic acid can be a strategy to ensure all the corrosive lithium hydroxide is consumed, though this requires a more rigorous purification step to remove unreacted acid. For this protocol, we will adhere to a precise 1:1 stoichiometry to maximize yield and purity.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Hydroxybutanoic acid (C₄H₈O₃, MW: 104.10 g/mol )[8]

-

Lithium hydroxide monohydrate (LiOH·H₂O, MW: 41.96 g/mol )

-

Deionized Water

-

Isopropanol (for precipitation/washing)

-

Standard laboratory glassware (beakers, magnetic stirrer, round-bottom flask, etc.)

-

pH indicator strips or a calibrated pH meter

Procedure:

-

Preparation of Reactants: In a 250 mL beaker, dissolve 10.41 g (0.10 mol) of 2-hydroxybutanoic acid in 100 mL of deionized water with magnetic stirring.

-

In a separate beaker, carefully prepare a solution of 4.20 g (0.10 mol) of lithium hydroxide monohydrate in 50 mL of deionized water. Caution: The dissolution of LiOH is exothermic and the resulting solution is corrosive.[9][10]

-

Reaction: Slowly add the lithium hydroxide solution to the stirred 2-hydroxybutanoic acid solution over a period of 15-20 minutes. Monitor the temperature of the reaction mixture; if it exceeds 50°C, slow the addition rate and/or use an ice bath for cooling.

-

Endpoint Determination: After the addition is complete, continue stirring for an additional 30 minutes at room temperature. Check the pH of the solution. The target pH should be approximately 7. A pH significantly above 8 indicates excess LiOH, while a pH below 6 suggests incomplete reaction or excess acid.

-

Isolation of Product: The product, Lithium 2-hydroxybutanoate, is soluble in water. To isolate it, the water must be removed. This is best achieved using a rotary evaporator under reduced pressure at a bath temperature of 50-60°C.

-

Purification by Precipitation: Once the volume is reduced to approximately 20-30 mL, a concentrated aqueous solution of the product will remain. Add 150-200 mL of cold isopropanol to this solution while stirring vigorously. The lithium salt is poorly soluble in isopropanol and will precipitate out as a white solid.

-

Final Steps: Collect the white precipitate by vacuum filtration. Wash the solid with two small portions (25 mL each) of cold isopropanol to remove any residual impurities. Dry the product in a vacuum oven at 60°C for 12-24 hours to a constant weight. The final product should be a fine, white, hygroscopic powder.

Synthesis Workflow Diagram

Caption: Logic map for the analytical characterization of the product.

Safety, Handling, and Storage

Safety:

-

Lithium Hydroxide (LiOH): Highly corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed. [9][11]Always handle with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [10][12]Work in a well-ventilated area or a fume hood.

-

2-Hydroxybutanoic Acid: Can cause skin and eye irritation. Standard laboratory PPE is required.

Handling: The final product, Lithium 2-hydroxybutanoate, is expected to be hygroscopic. Handle the material quickly in a low-humidity environment or a glovebox to prevent moisture absorption.

Storage: Store the dried product in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from atmospheric moisture.

Conclusion

This guide has detailed a reliable and well-characterized method for the synthesis of Lithium 2-hydroxybutanoate. The direct neutralization of 2-hydroxybutanoic acid with lithium hydroxide provides a high-yield, straightforward route to the desired salt. The prescribed analytical workflow, combining NMR, FTIR, and MS, forms a self-validating system that ensures the structural integrity and purity of the final product. By understanding the chemical principles behind each step, from synthesis to characterization, researchers can confidently produce and validate this valuable chemical intermediate for its diverse applications.

References

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxybutyric Acid. PubChem Compound Database. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Lithium hydroxide. Retrieved from [Link]

-

Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]

- Google Patents. (n.d.). JP4092403B2 - High purity lithium carboxylate crystal and method for producing the same.

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

-

ESPI Metals. (n.d.). Lithium - Safe Handling. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US20050047984A1 - High-purity lithium carboxylate crystal, production method thereof and use thereof.

-

New Jersey Department of Health. (2004). Hazard Summary: LITHIUM HYDROXIDE MONOHYDRATE. Retrieved from [Link]

-

American Chemical Society. (2025). Lithium Carbonate Conversion to Lithium Hydroxide Using Calcium Hydroxide. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2025). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydroxybutyric acid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-hydroxybutyric acid, 565-70-8. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]

-

YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 8-hydroxyquinoline lithium-containing copolymers and their photoluminescence behavior. Retrieved from [Link]

-

Poworks. (2020). Lithium Hydroxide Safe Handling. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Carboxylate salt – Knowledge and References. Retrieved from [Link]

- Google Patents. (n.d.). WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds.

-

YouTube. (2017). Making Ketones From Carboxylic Acids using Lithium Hydroxide (LiOH). Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

American Chemical Society. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Lithium hydroxide. Retrieved from [Link]

-

MDPI. (n.d.). A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. Retrieved from [Link]

-

Rupa Health. (n.d.). 2-Hydroxybutyric Acid. Retrieved from [Link]

-

FooDB. (2011). Showing Compound 2-Hydroxybutyric acid (FDB021867). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring (2S)-2-Hydroxybutanoic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]

Sources

- 1. CAS 3347-90-8: (S)-2-Hydroxybutyric acid | CymitQuimica [cymitquimica.com]

- 2. 2-Hydroxybutyric Acid | C4H8O3 | CID 11266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer [mdpi.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. JP4092403B2 - High purity lithium carboxylate crystal and method for producing the same - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. innospk.com [innospk.com]

- 9. carlroth.com [carlroth.com]

- 10. Lithium Hydroxide Safe Handling - Poworks [poworks.com]

- 11. chemos.de [chemos.de]

- 12. nj.gov [nj.gov]

An In-depth Technical Guide to the Chemical Properties of DL-2-Hydroxy-n-butyric Acid Lithium Salt

This guide provides a comprehensive overview of the chemical properties of DL-2-hydroxy-n-butyric acid lithium salt, a compound of increasing interest in metabolic research and as a potential biomarker. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information to support its application and further investigation.

Introduction: Understanding the Significance

DL-2-hydroxy-n-butyric acid, also known as α-hydroxybutyrate, is a four-carbon hydroxy fatty acid that exists as a chiral molecule with two enantiomers, D- and L-2-hydroxybutyric acid.[1] Its conjugate base, 2-hydroxybutyrate, is an endogenous metabolite produced in mammalian tissues, primarily in the liver, during the catabolism of L-threonine and the synthesis of glutathione.[1] The lithium salt of this racemic mixture, DL-2-hydroxy-n-butyric acid lithium salt, offers a stable and soluble form for research and potential therapeutic applications.

Elevated levels of 2-hydroxybutyrate have been linked to conditions of metabolic stress, including insulin resistance and impaired glucose tolerance, making it a subject of intense study as an early indicator for type 2 diabetes.[2] This guide will delve into the fundamental chemical characteristics of the lithium salt, providing a solid foundation for its use in experimental settings.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. This section details the known properties of DL-2-hydroxy-n-butyric acid lithium salt.

Chemical Structure and Identification

The chemical structure of DL-2-hydroxy-n-butyric acid lithium salt consists of a four-carbon chain with a hydroxyl group at the alpha position (C2) and a carboxylate group that forms an ionic bond with a lithium cation.

Molecular Formula: C₄H₇LiO₃

Molecular Weight: 110.04 g/mol

IUPAC Name: Lithium 2-hydroxybutanoate

CAS Number: 381716-41-2

Chemical Structure:

Caption: Chemical structure of DL-2-hydroxy-n-butyric acid lithium salt.

Physical Properties

DL-2-hydroxy-n-butyric acid lithium salt is typically supplied as a white to off-white crystalline powder.

| Property | Value | Reference |

| Physical Form | Crystalline Powder | N/A |

| Color | White to off-white | N/A |

| Melting Point | Data not available for the lithium salt. The sodium salt has a melting point of 133-135 °C.[3] | [3] |

Expert Insight: The melting point of the lithium salt is expected to be in a similar range to the sodium salt, but potentially slightly different due to the smaller ionic radius and higher charge density of the lithium cation, which can lead to stronger ionic interactions in the crystal lattice.

Solubility

2-Hydroxybutyric acid itself is soluble in water.[3] The formation of the lithium salt is expected to enhance its aqueous solubility. It is anticipated to be soluble in water and polar protic solvents like methanol and ethanol, and to have limited solubility in nonpolar organic solvents.

| Solvent | Expected Solubility |

| Water | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane | Sparingly soluble to insoluble |

| Hexanes | Insoluble |

Experimental Protocol: Solubility Determination

A reliable method for determining the solubility of DL-2-hydroxy-n-butyric acid lithium salt is the isothermal equilibrium method.

-

Preparation of Saturated Solutions: Add an excess amount of the lithium salt to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

Sample Collection and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved salt can then be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or titration.

Caption: Workflow for determining the solubility of a solid compound.

Spectroscopic and Analytical Characterization

Spectroscopic and analytical data are essential for confirming the identity and purity of a chemical compound. While a complete set of experimental data for DL-2-hydroxy-n-butyric acid lithium salt is not publicly available, this section provides expected spectral characteristics based on the known properties of the 2-hydroxybutyrate anion and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy (Expected Chemical Shifts in D₂O):

-

δ 0.9-1.1 ppm (triplet, 3H): Methyl protons (-CH₃) of the ethyl group.

-

δ 1.6-1.8 ppm (multiplet, 2H): Methylene protons (-CH₂-) of the ethyl group.

-

δ 4.0-4.2 ppm (triplet or doublet of doublets, 1H): Methine proton (-CH(OH)-) at the α-position.

¹³C NMR Spectroscopy (Expected Chemical Shifts in D₂O):

-

δ 10-15 ppm: Methyl carbon (-CH₃).

-

δ 25-30 ppm: Methylene carbon (-CH₂-).

-

δ 70-75 ppm: Methine carbon (-CH(OH)-).

-

δ 175-180 ppm: Carboxylate carbon (-COO⁻).

Expert Insight: The chemical shifts are referenced to an internal standard. The exact positions of the peaks can be influenced by the solvent and pH. In the lithium salt, the carboxylate carbon will be significantly deshielded compared to the carboxylic acid protonated form.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of DL-2-hydroxy-n-butyric acid lithium salt is expected to show the following characteristic absorption bands:

-

Broad band at ~3400 cm⁻¹: O-H stretching vibration of the hydroxyl group.

-

~2970 cm⁻¹ and ~2880 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

Strong, broad band at ~1550-1610 cm⁻¹: Asymmetric stretching vibration of the carboxylate group (-COO⁻). This is a key diagnostic peak for the salt form.

-

~1420 cm⁻¹: Symmetric stretching vibration of the carboxylate group.

-

~1100 cm⁻¹: C-O stretching vibration of the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions. For DL-2-hydroxy-n-butyric acid lithium salt, electrospray ionization (ESI) in negative ion mode would be the most suitable technique.

-

Expected [M-Li]⁻ ion: m/z 103.0395 (for the 2-hydroxybutyrate anion).

Synthesis and Purification

The synthesis of DL-2-hydroxy-n-butyric acid lithium salt is a straightforward acid-base reaction.

Synthetic Pathway

The most common method for preparing a simple carboxylate salt is by reacting the corresponding carboxylic acid with a suitable base. In this case, DL-2-hydroxy-n-butyric acid is neutralized with lithium hydroxide.

Reaction Scheme:

C₂H₅CH(OH)COOH + LiOH → C₂H₅CH(OH)COOLi + H₂O

Caption: General synthesis pathway for DL-2-hydroxy-n-butyric acid lithium salt.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol provides a general procedure for the synthesis of DL-2-hydroxy-n-butyric acid lithium salt.

-

Dissolution: Dissolve a known molar amount of DL-2-hydroxy-n-butyric acid in a suitable solvent, such as ethanol or water.

-

Neutralization: Add one molar equivalent of lithium hydroxide (as a solid or an aqueous solution) dropwise to the stirred solution of the acid. Monitor the pH of the reaction mixture; the endpoint is a neutral pH (around 7).

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Drying: Dry the purified salt under vacuum to remove any residual solvent.

Expert Insight: The choice of solvent for the reaction and recrystallization is critical for obtaining a high-purity product with good crystal morphology. The reaction is typically exothermic, so controlled addition of the base is recommended.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of DL-2-hydroxy-n-butyric acid lithium salt.

Thermal Stability

Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for DL-2-hydroxy-n-butyric acid lithium salt is not widely available. However, lithium carboxylates are generally stable at room temperature. Decomposition would be expected at elevated temperatures, likely involving decarboxylation and loss of the hydroxyl group.

Hygroscopicity

Alpha-hydroxy acids and their salts are known to be hygroscopic, meaning they tend to absorb moisture from the air.[4] Therefore, it is recommended to store DL-2-hydroxy-n-butyric acid lithium salt in a tightly sealed container in a desiccator or a dry, inert atmosphere.

Quality Control and Impurity Profiling

Ensuring the purity of the compound is essential for reproducible experimental results.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of DL-2-hydroxy-n-butyric acid lithium salt and quantifying any impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol) and UV detection can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, typically after derivatization of the hydroxyl and carboxyl groups to increase volatility.

Potential Impurities

Potential impurities in DL-2-hydroxy-n-butyric acid lithium salt could include:

-

Starting materials: Unreacted DL-2-hydroxy-n-butyric acid or lithium hydroxide.

-

By-products of synthesis: These could arise from side reactions during the synthesis of the starting acid.

-

Solvents: Residual solvents from the synthesis and purification process.

-

Water: Due to its hygroscopic nature.

Conclusion

References

-

2-Hydroxybutyric acid. (2023, November 11). In Wikipedia. [Link]

-

2-Hydroxybutyric Acid. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

- High-purity lithium carboxylate crystal, production method thereof and use thereof. (2005). Google Patents.

-

(+-)-2-Hydroxy-2-methylbutyric acid. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

(S)-2-Hydroxybutyric acid. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

- Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds. (2019). Google Patents.

-

2-Hydroxybutyric acid. (n.d.). SpectraBase. Retrieved January 29, 2026, from [Link]

-

2-Hydroxybutanoic acid, 2TBDMS derivative. (n.d.). NIST WebBook. Retrieved January 29, 2026, from [Link]

-

Hygroscopicity of lithium coordination polymers and their solid solutions. (n.d.). RSC Publishing. Retrieved January 29, 2026, from [Link]

-

HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. (n.d.). Doc Brown's Chemistry. Retrieved January 29, 2026, from [Link]

-

Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. (n.d.). ACS Publications. Retrieved January 29, 2026, from [Link]

-

(R)-2-hydroxybutyric Acid at BMRB. (n.d.). BMRB. Retrieved January 29, 2026, from [Link]

-

Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. (2022). MDPI. Retrieved January 29, 2026, from [Link]

-

Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon. (2010). PMC. Retrieved January 29, 2026, from [Link]

- Preparation method of 4-hydroxy-2-butynoic acid. (n.d.). Google Patents.

-

Waterborne Poly(urethane-urea)s for Lithium-Ion/Lithium-Metal Batteries. (2022). MDPI. Retrieved January 29, 2026, from [Link]

-

2-Hydroxybutyric Acid. (n.d.). Rupa Health. Retrieved January 29, 2026, from [Link]

-

FTIR Spectroscopy Analysis of Butanoic Acid. (2024). ResearchGate. Retrieved January 29, 2026, from [Link]

-

The crystal structure of lithium formate monohydrate. (2016). ResearchGate. Retrieved January 29, 2026, from [Link]

-

FTIR Spectroscopy Analysis of Butanoic Acid. (2024). I.K. Press. Retrieved January 29, 2026, from [Link]

-

2-Hydroxybutyric acid (FDB021867). (n.d.). FooDB. Retrieved January 29, 2026, from [Link]

-

Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022). Atmospheric Chemistry and Physics. Retrieved January 29, 2026, from [Link]

- High purity lithium carboxylate crystal and method for producing the same. (2008). Google Patents.

-

Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes. (2021). National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

β-Hydroxybutyric acid. (n.d.). Solubility of Things. Retrieved January 29, 2026, from [Link]

-

Syntheses, structures, and properties of multidimensional lithium coordination polymers based on aliphatic carboxylic acids. (2013). Dalton Transactions. Retrieved January 29, 2026, from [Link]

-

13.12: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

-

Comparative study of the H-bond and FTIR spectra between 2,2-hydroxymethyl propionic acid and 2,2-hydroxymethyl butanoic acid. (2006). PubMed. Retrieved January 29, 2026, from [Link]

-

(12) Patent Application Publication (10) Pub. No.: US 2025/0221948 A1. (2025). Googleapis.com. Retrieved January 29, 2026, from [Link]

Sources

A Technical Guide to the Neuronal Mechanism of Action of Lithium 2-Hydroxybutanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Dual Identity

Lithium 2-hydroxybutanoate represents a fascinating convergence of two well-characterized neuroactive molecules: the lithium cation (Li⁺), a cornerstone therapy for bipolar disorder, and the 2-hydroxybutanoate anion, also known as beta-hydroxybutyrate (β-OHB), a ketone body with significant neuroprotective properties.[1][2] Understanding its mechanism of action requires a deep dive into the distinct yet potentially synergistic pathways modulated by each component. This guide eschews a conventional template to provide a logically structured exploration, moving from the established actions of each ion to their combined potential in neuronal cells. We will dissect the core signaling nodes, metabolic influences, and neuroprotective cascades, grounding each claim in verifiable research and providing actionable experimental protocols for validation.

Section 1: The Lithium Cation's Sphere of Influence in Neuronal Signaling

The therapeutic efficacy of lithium, though known for over half a century, is rooted in a complex and multifaceted mechanism of action.[3] It does not bind to a single receptor but rather subtly modulates multiple intracellular signaling pathways, restoring a homeostatic balance within dysfunctional neuronal circuits.[4] Two primary targets have been extensively validated: Glycogen Synthase Kinase-3 (GSK-3) and Inositol Monophosphatase (IMPase).

Primary Target: Glycogen Synthase Kinase-3 (GSK-3) Inhibition

GSK-3 is a constitutively active serine/threonine kinase that acts as a critical regulatory node in a vast number of cellular processes, including neuronal development, synaptic plasticity, and apoptosis.[5][6] Aberrant GSK-3 activity is implicated in various neuropsychiatric disorders. Lithium exerts its influence on GSK-3 through two distinct mechanisms:

-

Direct Inhibition: Lithium can directly inhibit GSK-3 by competing with magnesium ions (Mg²⁺), which are essential cofactors for the kinase's activity. However, this direct inhibition typically occurs at concentrations that may be toxic in a clinical setting.[7]

-

Indirect Inhibition: More relevant to therapeutic concentrations, lithium indirectly inhibits GSK-3 by activating upstream signaling pathways.[7] Specifically, it enhances the activity of Akt (also known as Protein Kinase B), a kinase that phosphorylates GSK-3β at the Serine-9 residue (and GSK-3α at Serine-21), thereby inactivating it.[6][8] This disruption of the β-arrestin 2/Akt/GSK-3 signaling complex sensitizes cells to neurotrophic factors and neurotransmitters.[8]

The downstream consequences of GSK-3 inhibition are profound. By preventing the phosphorylation of β-catenin, lithium allows β-catenin to accumulate and translocate to the nucleus, where it influences the expression of genes involved in cell survival and neurogenesis.[9][10]

Caption: The Inositol Depletion Hypothesis: Lithium's inhibition of IMPase.

Section 2: The 2-Hydroxybutanoate Anion's Role in Neuroenergetics and Signaling

2-hydroxybutanoate (β-OHB) is more than just a passive counter-ion. It is a potent biological molecule that provides metabolic support and enacts a signaling program that is fundamentally neuroprotective. [1]

A Superior Metabolic Substrate

Under normal conditions, neurons rely almost exclusively on glucose for energy. However, during periods of metabolic stress, such as hypoxia-ischemia or glucose hypometabolism (a feature of many neurodegenerative diseases), ketone bodies like β-OHB become a critical alternative fuel source. [11]

-

Mitochondrial Enhancement: β-OHB is transported into neurons and converted to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP. [11]This process is highly efficient and has been shown to enhance mitochondrial function, increase ATP production, and reduce the production of reactive oxygen species (ROS), thereby mitigating oxidative stress. [2][12]

A Potent Signaling Molecule

Beyond its role in metabolism, β-OHB has emerged as a crucial signaling molecule with pleiotropic effects: [1][[“]]

-

Histone Deacetylase (HDAC) Inhibition: β-OHB is a direct inhibitor of class I histone deacetylases. [2][14]By inhibiting HDACs, β-OHB promotes histone acetylation, leading to a more open chromatin structure and the transcription of neuroprotective genes, including those involved in antioxidant responses like FoxO3a and MT2.

-

Anti-Inflammatory Action: β-OHB has been shown to suppress the activation of the NLRP3 inflammasome in microglia and neurons. [[“]][15]This action reduces the release of pro-inflammatory cytokines such as IL-1β, thereby dampening neuroinflammatory processes that contribute to neuronal damage. [16]

Section 3: Synergistic and Convergent Mechanisms of Lithium 2-Hydroxybutanoate

The combination of lithium and 2-hydroxybutanoate in a single molecular entity suggests a powerful potential for synergistic or additive neuroprotective effects. Their individual mechanisms converge on several key pathological processes in neuronal cells.

| Feature | Lithium (Li⁺) | 2-Hydroxybutanoate (β-OHB) | Potential Synergy/Convergence |

| Mitochondrial Function | Stimulates respiratory chain complexes and increases N-acetylaspartate (NAA), a marker of mitochondrial health. [8] | Provides a highly efficient fuel source, boosts ATP production, and reduces mitochondrial ROS. [2][12] | Combined effect could robustly protect against mitochondrial dysfunction, a common pathway in neurodegeneration and excitotoxicity. |

| Oxidative Stress | Protects against oxidative stress, in part through GSK-3 inhibition and upregulation of antioxidant pathways. [3] | Directly reduces mitochondrial ROS production and upregulates antioxidant genes via HDAC inhibition. [2][14] | Dual-pronged approach to mitigate oxidative damage through both metabolic support and genetic reprogramming. |

| Neuroinflammation | Normalizes aberrant cytokine profiles, shifting away from a pro-inflammatory state. [8] | Directly inhibits the NLRP3 inflammasome, a key driver of sterile inflammation in the CNS. [[“]][15] | Potent and comprehensive suppression of neuroinflammatory pathways at both the cytokine and inflammasome levels. |

| Gene Expression | Modulates gene expression via the Wnt/β-catenin pathway (downstream of GSK-3). [9][10] | Modulates gene expression via HDAC inhibition (epigenetic regulation). [2][14] | Multi-level control over the transcription of genes related to cellular resilience, plasticity, and survival. |

Section 4: Experimental Validation Protocols

To investigate the mechanisms outlined above, a series of validated in-vitro experiments using primary neuronal cultures or neuronal-like cell lines (e.g., SH-SY5Y, PC12) are required. [17][18]

Protocol 4.1: Assessment of Neuronal Viability and Protection

Causality: This protocol is foundational. Before assessing complex signaling, it is crucial to establish a dose-response relationship and confirm that Lithium 2-hydroxybutanoate confers a protective effect against a relevant stressor (e.g., glutamate excitotoxicity, oxidative stress via H₂O₂). The MTT assay is chosen for its reliance on mitochondrial reductase activity, making it a sensitive indicator of metabolic health, which is a key target of β-OHB. [19][20] Methodology:

-

Cell Plating: Plate primary cortical neurons or SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere and differentiate for 24-48 hours. [21]2. Pre-treatment: Replace the medium with fresh medium containing various concentrations of Lithium 2-hydroxybutanoate (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM) or control compounds (Lithium Chloride, Sodium 2-hydroxybutanoate). Incubate for 24 hours.

-

Induction of Stress: Introduce a neurotoxic insult. For example, add L-glutamate (to a final concentration of 100 µM) or H₂O₂ (50 µM) to the wells (excluding the non-toxic control wells) and incubate for an additional 24 hours.

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate at 37°C for 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals. [22] * Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. [23]Cell viability is expressed as a percentage relative to the untreated, non-stressed control group.

Caption: Workflow for assessing neuroprotection using the MTT assay.

Protocol 4.2: Quantifying GSK-3β Activity

Causality: This protocol directly tests the hypothesis that lithium, delivered as Lithium 2-hydroxybutanoate, inhibits GSK-3β. We measure the phosphorylation of GSK-3β at Serine-9, which is the key inhibitory modification mediated by the Akt pathway. [8]An increase in p-GSK-3β (Ser9) relative to total GSK-3β indicates successful target engagement and inhibition. Western blotting is the gold standard for this analysis. [24] Methodology:

-

Cell Culture and Treatment: Culture SH-SY5Y cells in 6-well plates until they reach ~80% confluency. Treat the cells with a therapeutically relevant concentration of Lithium 2-hydroxybutanoate (e.g., 1-2 mM) for various time points (e.g., 30 min, 1h, 6h, 24h). [10]2. Protein Extraction:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve phosphorylation states).

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-PAGE (10% gel).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-GSK-3β (Ser9) and total GSK-3β. A loading control like β-actin or GAPDH must also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-GSK-3β signal to the total GSK-3β signal for each sample.

Protocol 4.3: Measuring Intracellular Inositol Levels

Causality: This protocol directly validates the "inositol depletion hypothesis" by measuring the pool of free intracellular myo-inositol. [25]A significant reduction in myo-inositol levels following treatment with Lithium 2-hydroxybutanoate would confirm the inhibition of IMPase in the cellular context. LC-MS is the preferred method for its high sensitivity and specificity in quantifying small molecules. [26] Methodology:

-

Cell Culture and Treatment: Culture primary cortical neurons in 6-well plates. Treat with Lithium 2-hydroxybutanoate (e.g., 5-10 mM, as IMPase inhibition can require higher concentrations) for 24-48 hours. [27][26]Include an untreated control.

-

Metabolite Extraction:

-

Quickly wash the cells with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

-

Scrape the cells and collect the extract.

-

Vortex vigorously and incubate at -20°C for 30 minutes.

-

Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant and dry it completely using a vacuum concentrator.

-

-

LC-MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% acetonitrile).

-

Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Use a suitable chromatography column (e.g., HILIC) to separate myo-inositol from other cellular components.

-

Detect and quantify myo-inositol using a mass spectrometer operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity.

-

Use a standard curve generated with pure myo-inositol to determine the absolute concentration in the samples.

-

-

Normalization: Normalize the inositol quantity to the total protein content or cell number from a parallel plate treated under identical conditions.

Protocol 4.4: Assessing Neuronal Excitability

Causality: Lithium is known to modulate neurotransmission, reducing overall excitability. [3]This can be directly measured at the single-cell level using patch-clamp electrophysiology. This protocol aims to determine if Lithium 2-hydroxybutanoate alters fundamental electrical properties of neurons, such as resting membrane potential, action potential firing frequency, and synaptic currents. [28][29] Methodology:

-

Cell Preparation: Culture primary hippocampal or cortical neurons on glass coverslips suitable for electrophysiology.

-

Treatment: Treat the cultured neurons with Lithium 2-hydroxybutanoate (1-2 mM) for at least 24 hours prior to recording. A separate set of coverslips should be reserved for acute application during recording.

-

Whole-Cell Patch-Clamp Recording:

-

Transfer a coverslip to the recording chamber on an inverted microscope, continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Using a micromanipulator, approach a healthy-looking neuron with a glass micropipette filled with an internal solution.

-

Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached mode).

-

Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

-

-

Data Acquisition:

-

Current-Clamp Mode: Inject steps of current to measure the resting membrane potential and elicit action potentials. Analyze the number of action potentials fired in response to a depolarizing current step to assess excitability. [30] * Voltage-Clamp Mode: Hold the neuron at a specific voltage (e.g., -70 mV) to record spontaneous excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents. Analyze the frequency and amplitude of these events.

-

-

Analysis: Compare the electrophysiological parameters (resting potential, action potential threshold, firing rate, EPSC/IPSC frequency and amplitude) between control and treated neurons.

Conclusion

Lithium 2-hydroxybutanoate is not merely a salt but a dual-action neurotherapeutic agent. It combines the well-established neuromodulatory and neuroprotective effects of lithium—primarily through the inhibition of GSK-3 and IMPase—with the potent metabolic and signaling benefits of 2-hydroxybutanoate. [1][8]The convergence of these mechanisms on mitochondrial health, oxidative stress, and neuroinflammation presents a compelling rationale for its potential efficacy in a range of neurological and psychiatric disorders characterized by neuronal dysfunction and metabolic compromise. The experimental framework provided herein offers a clear path for researchers to rigorously validate these mechanisms and unlock the full therapeutic potential of this unique compound.

References

-

Psych Scene Hub. (2019, February 9). Lithium Mechanism of Action: 2025 Updated Synopsis and Visual Guide. [Link]

-

Malhi, G. S., & Outhred, T. (2013). Potential mechanisms of action of lithium in bipolar disorder. Current understanding. CNS drugs, 27(2), 135–153. [Link]

-

Lenox, R. H., & Manji, H. K. (2000). Overview of the mechanism of action of lithium in the brain: fifty-year update. The Journal of clinical psychiatry, 61 Suppl 9, 5–15. [Link]

-

Stephen, J., & Forero, D. A. (2019). Molecular Mechanisms of Lithium Action: Switching the Light on Multiple Targets for Dementia Using Animal Models. Frontiers in Molecular Neuroscience, 12, 299. [Link]

-

Manji, H. K., Moore, G. J., & Chen, G. (2000). Novel Insights into Lithium's Mechanism of Action: Neurotrophic and Neuroprotective Effects. Psychopharmacology bulletin, 34(4), 548–553. [Link]

-

Neuroscience Education Institute. (2015, March 18). Lithium's Hypothetical Mechanism of Action [Video]. YouTube. [Link]

-

Du, Y., Li, Y. C., & Gao, W. J. (2015). Lithium Inhibits GSK3β and Augments GluN2A Receptor Expression in the Prefrontal Cortex. Frontiers in Cellular Neuroscience, 9, 21. [Link]

-

Massot, O. (2013). Inhibition by lithium of glycogen synthase kinase-3 (GSK-3): Possible mechanism of therapeutic action of lithium. European Psychiatry, 28(1), 1. [Link]

-

Sarkar, S., Floto, R. A., Berger, Z., Imarisio, S., Cordenier, A., Pasco, M., ... & Rubinsztein, D. C. (2005). Lithium induces autophagy by inhibiting inositol monophosphatase. The Journal of cell biology, 170(7), 1101–1111. [Link]

-

O'Leary, J. C., & Li, Q. (2018). Lithium and Therapeutic Targeting of GSK-3. Molecules (Basel, Switzerland), 23(3), 685. [Link]

-

Robertson, N., & Martin, G. (2026, January 28). Ketogenic Strategies in Neonatal Hypoxic–Ischemic Encephalopathy—The Road to Opening Up: A Scoping Review. MDPI. [Link]

-

Rybakowski, J. K. (2022). The Mechanisms of Lithium Action: The Old and New Findings. Biomedicines, 10(6), 1399. [Link]

-

Han, Y. M., Wang, P., & Wang, Y. L. (2021). Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases. CNS neuroscience & therapeutics, 27(1), 3–11. [Link]

-

Woodgett, J. R., & Welsh, G. I. (2017). Measuring GSK3 Expression and Activity in Cells. In Glycogen Synthase Kinase 3 (GSK-3) (pp. 1-17). Humana Press, New York, NY. [Link]

-

Doble, B. W. (2017). Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity. Journal of lipid research, 58(9), 1731–1733. [Link]

-

Koppel, S. J., & Swerdlow, R. H. (2018). The Mechanisms by Which the Ketone Body D-β-Hydroxybutyrate May Improve the Multiple Cellular Pathologies of Parkinson's Disease. Journal of Parkinson's disease, 8(2), 195–206. [Link]

-

Cui, G., & Luan, Y. (2021). Electrophysiological Approaches for the Study of Ion Channel Function. In Cystic Fibrosis (pp. 165-184). Humana, New York, NY. [Link]

-

Kil, H. Y., & Lee, Y. S. (2016). Inositol synthesis regulates activation of GSK-3α in neuronal cells. FEBS letters, 590(19), 3366–3376. [Link]

-

Sjoholt, G., Agam, G., & Bersudsky, Y. (2004). Lithium modulation of the human inositol monophosphatase 2 (IMPA2) promoter. Bipolar disorders, 6(6), 517–523. [Link]

-

El-Hassar, L., & Zant, J. C. (2017). A Short Guide to Electrophysiology and Ion Channels. Journal of Experimental Neuroscience, 11, 1179069517692120. [Link]

-

Consensus. (n.d.). What is Beta-Hydroxybutyrate (BHB) mechanism of action?[Link]

-

Das, S. R., & Das, S. (2012). General overview of neuronal cell culture. In Neuronal Cell Culture (pp. 1-10). Humana Press, Totowa, NJ. [Link]

-

Hsu, C. W., & Hsiao, C. D. (2017). Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method. Biochemical Journal, 474(10), 1645–1657. [Link]

-

Anderson, M. E., & Jones, R. S. (2019). Disparate Effects of Lithium and a GSK-3 Inhibitor on Neuronal Oscillatory Activity in Prefrontal Cortex and Hippocampus. Frontiers in pharmacology, 10, 638. [Link]

-

Fu, S. P., & Wang, J. F. (2019). Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms. Frontiers in neurology, 10, 526. [Link]

-

Miller, D. J., & Johnson, L. A. (2016). Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs. Frontiers in molecular neuroscience, 9, 28. [Link]

-

Rae, C. D., & Williams, S. R. (2017). β-Hydroxybutyrate in the Brain: One Molecule, Multiple Mechanisms. Journal of neurochemistry, 141(3), 329–339. [Link]

-

Fertig, N., & George, M. (2007). Ion channel electrophysiology in pharmaceutical research. Expert opinion on drug discovery, 2(5), 643–651. [Link]

-

Giordano, C., & Vigna, L. (2022). Neurobiology and Applications of Inositol in Psychiatry: A Narrative Review. Brain sciences, 12(7), 895. [Link]

-

Włodarczyk, A., & Włodarczyk, J. (2023). Ketone Bodies and Brain Metabolism: New Insights and Perspectives for Neurological Diseases. The Journal of Neuropsychiatry and Clinical Neurosciences, 35(2), 115–125. [Link]

-

Llorens-Martín, M., & Avila, J. (2013). GSK-3 Mouse Models to Study Neuronal Apoptosis and Neurodegeneration. Frontiers in molecular neuroscience, 6, 40. [Link]

-

Tester, M. (2005). Techniques for studying ion channels: An introduction. Plant, Cell & Environment, 28(4), 437-452. [Link]

-

Haris, M., & Cai, K. (2013). In vivo Mapping of Brain Myo-Inositol. PloS one, 8(5), e63234. [Link]

-

Uk-Lim, K. S., & Park, Y. S. (2000). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.17. [Link]

-

Ashrafi, G., & Ryan, T. A. (2017). Characterization of β-Hydroxybutyrate as a Cell Autonomous Fuel for Active Excitatory and Inhibitory Neurons. eNeuro, 4(2), ENEURO.0022-17.2017. [Link]

-

Fu, S. P., & Wang, J. F. (2019). Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms. Frontiers in neurology, 10, 526. [Link]

-

Creative Biolabs. (n.d.). Cell Viability Assay Service. [Link]

-

Aston-Jones, G., & Siggins, G. R. (2000). Electrophysiology. In Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology. [Link]

-

Das, S. R. (Ed.). (2012). Neuronal Cell Culture Methods and Protocols. Humana Press. [Link]

-

Agranoff, B. W. (2001). Inositol, Lithium, and the Brain. Neuroscience Research, 41(3), 209-216. [Link]

-

Homework Clinic. (2020, June 2). Second Messengers in the Inositol-lipid Signaling Pathway [Video]. YouTube. [Link]

-

Saijilafu, & Zhou, F. Q. (2019). Glycogen synthase kinase 3 signaling in neural regeneration in vivo. Neural regeneration research, 14(11), 1877–1881. [Link]

-

Beaudoin, G. M. 3rd, & de Lacalle, S. (2011). Isolation and Culture of Rat Embryonic Neural Cells: A Quick Protocol. Journal of visualized experiments : JoVE, (56), 3209. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Mechanisms by Which the Ketone Body D-β-Hydroxybutyrate May Improve the Multiple Cellular Pathologies of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential mechanisms of action of lithium in bipolar disorder. Current understanding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of the mechanism of action of lithium in the brain: fifty-year update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Disparate Effects of Lithium and a GSK-3 Inhibitor on Neuronal Oscillatory Activity in Prefrontal Cortex and Hippocampus [frontiersin.org]

- 6. Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition by lithium of glycogen synthase kinase-3 (GSK-3): Possible mechanism of therapeutic action of lithium | European Psychiatry | Cambridge Core [cambridge.org]

- 8. psychscenehub.com [psychscenehub.com]

- 9. Novel Insights into Lithium's Mechanism of Action: Neurotrophic and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Lithium Inhibits GSK3β and Augments GluN2A Receptor Expression in the Prefrontal Cortex [frontiersin.org]

- 11. psychiatryonline.org [psychiatryonline.org]

- 12. Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. β-Hydroxybutyrate in the Brain: One Molecule, Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms [frontiersin.org]

- 16. Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. General overview of neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT assay overview | Abcam [abcam.com]

- 20. biotium.com [biotium.com]

- 21. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]

- 22. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. neuros.creative-biolabs.com [neuros.creative-biolabs.com]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Molecular Mechanisms of Lithium Action: Switching the Light on Multiple Targets for Dementia Using Animal Models [frontiersin.org]

- 26. portlandpress.com [portlandpress.com]

- 27. rupress.org [rupress.org]

- 28. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 29. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 30. acnp.org [acnp.org]

A Novel Frontier in Lithium Therapy: Exploring the Potential of Lithium 2-Hydroxybutanoate

An In-Depth Technical Guide to the Therapeutic Potential of Lithium 2-Hydroxybutanoate

For over half a century, lithium has been a cornerstone in the treatment of bipolar disorder, and its neuroprotective properties have sparked interest in its potential for a range of neurodegenerative diseases.[1][2][3] Despite its efficacy, the clinical use of lithium is hampered by a narrow therapeutic index and a significant side effect profile, necessitating frequent monitoring to avoid toxicity.[4][5] This has driven a search for novel lithium formulations that could offer a wider therapeutic window, improved tolerability, and enhanced efficacy. This technical guide provides a comprehensive overview of a promising, yet largely unexplored, candidate: Lithium 2-hydroxybutanoate.

This document will serve as a guide for researchers, scientists, and drug development professionals, delving into the scientific rationale for investigating this novel lithium salt. We will explore its chemical properties, propose a synthetic route, and outline a comprehensive preclinical research program to evaluate its therapeutic potential. By combining the well-established pharmacology of the lithium ion with the unique metabolic characteristics of the 2-hydroxybutanoate counter-ion, we hypothesize that Lithium 2-hydroxybutanoate may represent a significant advancement in lithium-based therapies.

The Scientific Rationale: A Tale of Two Moieties

The therapeutic potential of Lithium 2-hydroxybutanoate stems from the distinct, and potentially synergistic, properties of its constituent ions: lithium and 2-hydroxybutanoate.

Lithium: The Established Therapeutic Ion

Lithium is an alkali metal that has been a mainstay in the treatment of bipolar disorder for decades.[6][7] Its therapeutic effects are multifaceted and not yet fully understood, but are known to involve the modulation of several key cellular processes:

-

Neurotransmitter Regulation: Lithium influences the release and uptake of several key neurotransmitters, including the inhibition of excitatory neurotransmitters like glutamate and dopamine, and the enhancement of GABA-mediated neurotransmission.[8][9] It also modulates serotonin metabolism.[5]

-

Intracellular Signaling Pathways: Lithium is a known inhibitor of glycogen synthase kinase-3β (GSK-3β), a key enzyme in numerous signaling pathways implicated in mood regulation, neurodevelopment, and neurodegeneration.[10][11] It also inhibits inositol monophosphatase, disrupting the phosphatidylinositol signaling cascade.[12]

-

Neuroprotection and Neurogenesis: A significant body of research points to lithium's neuroprotective properties.[13] It has been shown to promote the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and to have anti-apoptotic effects.[12][14] These properties have led to clinical trials exploring its use in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases.[1]

Despite its proven efficacy, the use of lithium salts like lithium carbonate is associated with a range of side effects, including renal and thyroid dysfunction, which are linked to the high doses required to achieve therapeutic concentrations in the brain.[13] This has led to investigations into other lithium salts, such as lithium orotate, which is suggested to have different pharmacokinetic properties that may allow for lower dosing and reduced toxicity.[4][15][16]

2-Hydroxybutanoate: The Intriguing Counter-ion

2-Hydroxybutanoate, also known as alpha-hydroxybutyrate (α-HB), is a short-chain fatty acid that is endogenously produced. Its primary known role is as an early biomarker for insulin resistance and impaired glucose regulation.[17] While there is currently no direct evidence for its therapeutic use in neurological disorders, its metabolic nature presents several intriguing possibilities as a counter-ion for lithium:

-

Potential for Active Transport: As a metabolic intermediate, 2-hydroxybutanoate may be a substrate for endogenous transporters in the gut and at the blood-brain barrier. This could potentially lead to more efficient absorption and brain penetration of lithium compared to inorganic anions like carbonate.

-

Metabolic Synergy: The metabolic role of 2-hydroxybutanoate could have unforeseen synergistic effects with lithium's mechanism of action. Further research is needed to explore this possibility.

-

Improved Tolerability: A more efficient delivery of lithium to the central nervous system could allow for lower systemic doses, potentially reducing the risk of peripheral side effects.

The central hypothesis is that by replacing the carbonate anion with 2-hydroxybutanoate, we can create a novel lithium salt with an improved pharmacokinetic and safety profile, leading to a more effective and safer therapeutic agent.

Physicochemical Properties and Proposed Synthesis of Lithium 2-Hydroxybutanoate

A crucial first step in the investigation of any new chemical entity is a thorough understanding of its physical and chemical properties, along with a reliable method for its synthesis.

Physicochemical Properties

Based on available data, the key physicochemical properties of Lithium 2-hydroxybutanoate are summarized in the table below.[18]

| Property | Value |

| Molecular Formula | C₄H₇LiO₃ |

| Molecular Weight | 110.04 g/mol |

| Appearance | Solid |

| SMILES String | [Li+].CCC(O)C([O-])=O |

| InChI Key | CILZBARDXHWUSX-UHFFFAOYSA-M |

Proposed Synthesis Protocol

The following is a proposed step-by-step protocol for the laboratory-scale synthesis of Lithium 2-hydroxybutanoate. This protocol is based on standard acid-base neutralization reactions.

Materials:

-

2-Hydroxybutanoic acid

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Deionized water

-

Ethanol

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution of Reactants:

-

In a round-bottom flask, dissolve a known molar amount of 2-hydroxybutanoic acid in a minimal amount of deionized water with gentle stirring.

-

In a separate beaker, prepare a stoichiometric equivalent of lithium hydroxide monohydrate in deionized water.

-

-

Reaction:

-

Slowly add the lithium hydroxide solution to the 2-hydroxybutanoic acid solution while stirring continuously.

-

Monitor the pH of the reaction mixture. The reaction is complete when a neutral pH is reached.

-

Attach a condenser to the flask and gently heat the mixture to 50-60°C for 1-2 hours to ensure the reaction goes to completion.

-

-

Isolation of the Product:

-

Remove the flask from the heat and allow it to cool to room temperature.

-

Concentrate the solution using a rotary evaporator to remove the water.

-

To the resulting viscous liquid or solid, add an excess of ethanol to precipitate the Lithium 2-hydroxybutanoate salt, which is expected to be less soluble in ethanol than in water.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

-

Drying and Characterization:

-

Dry the purified solid in a vacuum oven or desiccator to a constant weight.

-

Characterize the final product to confirm its identity and purity using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the 2-hydroxybutanoate moiety.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Elemental Analysis: To confirm the empirical formula.

-

-

Proposed Preclinical Evaluation of Lithium 2-Hydroxybutanoate

A rigorous preclinical evaluation is necessary to determine the pharmacokinetic, pharmacodynamic, and toxicological profile of Lithium 2-hydroxybutanoate and to assess its therapeutic potential. The following is a proposed framework for such an evaluation.

Pharmacokinetic Studies

A key aspect of this research is to determine if Lithium 2-hydroxybutanoate offers a pharmacokinetic advantage over existing lithium salts.

In Vitro Studies:

-

Caco-2 Permeability Assay: To assess the intestinal absorption of Lithium 2-hydroxybutanoate.

-

Blood-Brain Barrier Model: Using a co-culture of endothelial cells, astrocytes, and pericytes to evaluate the transport of the compound across the blood-brain barrier.

In Vivo Studies (Animal Models, e.g., rodents):

-

Single-Dose Pharmacokinetics: Administer Lithium 2-hydroxybutanoate and lithium carbonate orally and intravenously to different groups of animals. Collect blood and brain tissue samples at various time points to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, brain/plasma ratio).

-

Multiple-Dose Pharmacokinetics: To assess the accumulation and steady-state concentrations of lithium in blood and brain after repeated dosing.

Pharmacodynamic Studies

These studies will aim to confirm that Lithium 2-hydroxybutanoate retains the known therapeutic mechanisms of action of lithium.

-

In Vitro GSK-3β Inhibition Assay: To measure the IC50 of Lithium 2-hydroxybutanoate for the inhibition of GSK-3β in a cell-free or cell-based assay.

-

In Vivo Neurotransmitter Analysis: To measure the levels of glutamate, GABA, dopamine, and serotonin in the brains of animals treated with Lithium 2-hydroxybutanoate.

-

Gene Expression Analysis: To examine the effect of Lithium 2-hydroxybutanoate on the expression of neurotrophic factors (e.g., BDNF) and other relevant genes in the brain.

Toxicology Studies

A thorough toxicological assessment is crucial to determine the safety profile of Lithium 2-hydroxybutanoate.

-

Acute Toxicity Study: To determine the LD50 of a single high dose of the compound.

-

Sub-chronic and Chronic Toxicity Studies: To evaluate the long-term effects of repeated dosing on various organs, with a particular focus on the kidneys and thyroid gland.

-

Genotoxicity and Carcinogenicity Studies: To assess the potential for the compound to cause genetic mutations or cancer.

Visualization of Key Pathways and Workflows

Simplified Signaling Pathway of Lithium's Neuroprotective Effects

Caption: Simplified signaling pathway of lithium's neuroprotective effects.

Experimental Workflow for Preclinical Evaluation

Caption: Experimental workflow for the preclinical evaluation of Lithium 2-hydroxybutanoate.

Future Directions and Conclusion

The development of Lithium 2-hydroxybutanoate represents a rational, hypothesis-driven approach to improving lithium therapy. The proposed research program provides a roadmap for the comprehensive evaluation of this novel compound. If the hypotheses outlined in this guide are confirmed, Lithium 2-hydroxybutanoate could offer a significant clinical advantage over existing lithium formulations, potentially expanding its therapeutic applications and improving the quality of life for patients with bipolar disorder and other neurological conditions. The journey from a promising molecule to a clinically approved therapeutic is long and challenging, but the potential rewards of a safer and more effective lithium therapy make the investigation of Lithium 2-hydroxybutanoate a compelling scientific endeavor.

References

-

Molecular actions and therapeutic potential of lithium in preclinical and clinical studies of CNS disorders. PubMed Central. [Link]

-

Lithium Pharmacokinetics and Therapeutic Considerations. Latrina Walden Exam Solutions. [Link]

-

The Mechanisms of Lithium Action: The Old and New Findings. MDPI. [Link]

-

Different pharmacokinetics of lithium orotate inform why it is more potent, effective, and less toxic than lithium carbonate in a mouse model of mania. PubMed. [Link]

-

Different pharmacokinetics of lithium orotate inform why it is more potent, effective, and less toxic than lithium carbonate in a mouse model of mania. bioRxiv. [Link]

-

Lithium Orotate vs Lithium Carbonate: Comparing Forms of Lithium Supplementation. BRC Recovery. [Link]

-

Bipolar Disorders and Lithium: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Indications of Lithium: Review of Articles. Austin Publishing Group. [Link]

-

Brigham Researchers Take a Closer Look at Lithium’s Effects on the Brain. Brigham and Women's Hospital. [Link]

-

Bipolar Disorders and Lithium: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Indications of Lithium: Review of Articles. ResearchGate. [Link]

-

What is the mechanism of Lithium carbonate? Patsnap Synapse. [Link]

-

Chapter 17. Lithium. AccessPharmacy. [Link]

-

Population Pharmacokinetics and Dosing Regimen of Lithium in Chinese Patients With Bipolar Disorder. PMC - NIH. [Link]

-

A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. MDPI. [Link]

-

What's the Difference Between Lithium Orotate and Lithium Carbonate? Napiers. [Link]

-

Overview of the mechanism of action of lithium in the brain: fifty-year update. PubMed. [Link]

-

α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population. NIH. [Link]

-

Understanding the Differences Between Lithium and Lithium Orotate. Amen Clinics. [Link]

-

γ-Hydroxybutyric acid. Wikipedia. [Link]

-

Molecular Mechanisms of Lithium Action: Switching the Light on Multiple Targets for Dementia Using Animal Models. Frontiers. [Link]

-

Molecular actions and therapeutic potential of lithium in preclinical and clinical studies of CNS disorders. PubMed. [Link]

-

Wonders of Lithium in the Brain: a Tiny Ion With a Disproportionate Impact on Cellular and Mental Health. Medium. [Link]

-

Protecting group. Wikipedia. [Link]

-

Comparing Lithium Orotate and Prescription Lithium for Bipolar Disorder. The Bipolar Disorder Integrated Network. [Link]

-

Gamma-Hydroxybutyrate (GHB): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

-

γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. PMC - PubMed Central. [Link]

-

LITHIUM IN THE TREATMENT OF BIPOLAR DISORDER: PHARMACOLOGY AND PHARMACOGENETICS. PubMed Central. [Link]

-

Gamma-hydroxybutyrate (ghb): Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. [Link]

-

The Effect of Organic Lithium Salts on Plasma 8-Hydroxy-2'-Deoxyguanosine in Bipolar Patients In Vitro. ResearchGate. [Link]

-

Synthesis and Characterization of Lithium Pyrocarbonate (Li2[C2O5]) and Lithium Hydrogen Pyrocarbonate (Li[HC2O5]). PMC - PubMed Central. [Link]

-

Synthesis and crystal structure of lithium 8-hydroxyquinoline-5-sulfonate tetrahydrate. ResearchGate. [Link]

Sources

- 1. Molecular actions and therapeutic potential of lithium in preclinical and clinical studies of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular actions and therapeutic potential of lithium in preclinical and clinical studies of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LITHIUM IN THE TREATMENT OF BIPOLAR DISORDER: PHARMACOLOGY AND PHARMACOGENETICS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different pharmacokinetics of lithium orotate inform why it is more potent, effective, and less toxic than lithium carbonate in a mouse model of mania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bipolar Disorders and Lithium: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Indications of Lithium: Review of Articles [austinpublishinggroup.com]

- 7. footprintstorecoverymh.com [footprintstorecoverymh.com]

- 8. What are the effects of lithium at the neurotransmission level? | AAT Bioquest [aatbio.com]

- 9. medium.com [medium.com]

- 10. Overview of the mechanism of action of lithium in the brain: fifty-year update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Molecular Mechanisms of Lithium Action: Switching the Light on Multiple Targets for Dementia Using Animal Models [frontiersin.org]

- 12. What is the mechanism of Lithium carbonate? [synapse.patsnap.com]

- 13. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]

- 14. Brigham Researchers Investigate Lithium's Effects on the Brain [brighamhealthonamission.org]

- 15. Different pharmacokinetics of lithium orotate inform why it is more potent, effective, and less toxic than lithium carbonate in a mouse model of mania | bioRxiv [biorxiv.org]

- 16. brcrecovery.com [brcrecovery.com]

- 17. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lithium 2-hydroxybutanoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Stereochemical Duality of 2-Hydroxybutanoic Acid: Biological Implications and Analytical Protocols

Topic: (S)-2-hydroxybutanoic acid vs (R)-2-hydroxybutanoic acid biological effects Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

2-Hydroxybutanoic acid (2-HB), also known as

This guide provides a technical deep-dive into the divergent metabolic origins, biological effects, and analytical differentiation of these enantiomers, offering researchers a validated framework for their study in metabolic disease and drug development.[1]

Chemical Identity and Stereochemical Definition

To ensure experimental reproducibility, the absolute configuration must be rigorously defined.[1] 2-HB is structurally homologous to lactate, differing only by the extension of the alkyl chain (ethyl vs. methyl).[1]

| Common Name | IUPAC Name | Configuration (Cahn-Ingold-Prelog) | Configuration (Fischer) | Optical Rotation |

| L-2-Hydroxybutyrate | (S)-2-hydroxybutanoic acid | (S) | L | (+)-isomer (typically) |

| D-2-Hydroxybutyrate | (R)-2-hydroxybutanoic acid | (R) | D | (-)-isomer (typically) |

Note: In mammalian biochemistry, the "L" configuration of 2-hydroxy acids generally corresponds to the (S) stereocenter (OH group on the left in Fischer projection, priority sequence OH > COOH > Ethyl > H).[1]

Metabolic Origins and Pathways[2][4]

The biological significance of 2-HB is inseparable from the pathways generating its precursor,

The (S)-Enantiomer: A Marker of Glutathione Stress

(S)-2-HB is the primary isomer detected in human plasma during metabolic stress.[1] Its accumulation is driven by two converging factors:

-

Increased Substrate Flux: Oxidative stress depletes hepatic glutathione (GSH).[1] To replenish GSH, the transsulfuration pathway is upregulated, diverting homocysteine to cystathionine and then to cysteine.[1] This cleavage releases

-ketobutyrate as a byproduct.[1][3] -

Redox Imbalance (High NADH/NAD+): In states of mitochondrial dysfunction (e.g., insulin resistance), the cytosolic NADH/NAD+ ratio rises.[1] This forces L-Lactate Dehydrogenase (LDH) to reduce

-ketobutyrate to (S)-2-HB to regenerate NAD+.[1]

The (R)-Enantiomer: The "Orphan" Metabolite

The (R)-enantiomer is not a product of the major L-LDH isoforms. Instead, it is metabolized by D-2-hydroxyacid dehydrogenase (LDHD) , a mitochondrial enzyme distinct from cytosolic LDH.[1] Accumulation of (R)-2-HB is rare in healthy humans but may occur in:

-

D-Lactic Acidosis variants: Where LDHD mutations prevent clearance.[1]

-

Gut Microbiome Dysbiosis: Bacterial fermentation can produce D-isomers which are absorbed systemically.[1]

Pathway Visualization

The following diagram illustrates the kinetic shunting of Threonine/Methionine catabolism toward (S)-2-HB under oxidative stress.

Caption: Divergence of

Comparative Biological Effects

| Feature | (S)-2-Hydroxybutanoic Acid | (R)-2-Hydroxybutanoic Acid |

| Primary Origin | Endogenous hepatic metabolism (GSH synthesis byproduct).[1] | Exogenous (diet/microbiome) or minor endogenous path.[1] |

| Enzymatic Kinetics | High affinity substrate for mammalian L-LDH ( | Substrate for mitochondrial LDHD ; negligible activity with L-LDH.[1] |

| Clinical Association | Insulin Resistance , Impaired Glucose Tolerance (IGT), Mitochondrial Myopathy.[1] | D-2-Hydroxyglutaric aciduria (related pathway), Bacterial overgrowth.[1] |

| Biomarker Status | Validated early predictor of Type 2 Diabetes (top-ranked metabolite in RISC study). | Not currently a standard clinical biomarker.[1][5] |

| Cellular Transport | Transported via MCT1/MCT2 (Monocarboxylate Transporters).[1] | Likely transported by MCTs but with lower affinity/specificity.[1] |

Experimental Protocols

Protocol A: Chiral LC-MS/MS Quantification

Standard reverse-phase HPLC cannot separate these enantiomers.[1] This protocol utilizes chiral derivatization with (S)-PMP (1-(2-pyrrolidinylmethyl)-pyrrolidine) to form diastereomers separable on a C18 column.[1][6]

Reagents:

-

TPP (Triphenylphosphine)[1]

-

Internal Standard: [

]-2-hydroxybutyrate

Step-by-Step Workflow:

-

Sample Prep: Aliquot 20

L plasma/serum. Precipitator proteins with 80 -

Derivatization:

-

LC-MS/MS Analysis:

-

Data Analysis: The (S)-2-HB-PMP and (R)-2-HB-PMP diastereomers will elute at distinct retention times.[1] Quantify using the ratio to the internal standard.

Protocol B: Enzymatic Stereospecific Assay

For rapid screening without mass spectrometry, use stereospecific dehydrogenases.[1]

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 9.0, 1 mM EDTA.

-

Enzyme 1: L-Lactate Dehydrogenase (Rabbit Muscle) - Specific for (S)-isomer.[1]

-

Enzyme 2: D-Lactate Dehydrogenase (Lactobacillus leichmannii) - Specific for (R)-isomer.[1]

-

Cofactor: NAD+ (5 mM).[1]

-

Detection: Hydrazine (to trap ketone product) or WST-1 (coupled dye).[1]

Procedure:

-

Prepare 96-well plate with 10

L sample. -

Add 180

L Assay Buffer containing NAD+ and Hydrazine.[1] -

Read Blank: Absorbance at 340 nm (NADH baseline).

-

Initiate: Add 10

L of L-LDH to half the wells and D-LDH to the other half. -

Incubate: 37°C for 30 minutes.

-

Calculation:

is proportional to the concentration of the specific enantiomer.[1]

Analytical Workflow Diagram

Caption: Workflow for enantioselective quantification of 2-hydroxybutyrate using PMP derivatization and LC-MS/MS.

References

-

Gall, W. E., et al. (2010).[1] "

-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population." PLoS ONE, 5(5), e10883.[1] -

Ferrannini, E., et al. (2013).[1] "Early metabolic markers of the development of dysglycemia and type 2 diabetes and their physiological significance." Diabetes, 62(5), 1730–1737.[1]

-

Li, X., et al. (2013).[1] "Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers." Analytical Chemistry, 85(15).[1] (Methodology for PMP derivatization).